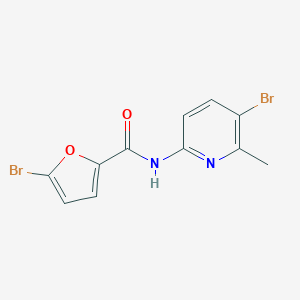![molecular formula C32H25NO5 B315719 2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE](/img/structure/B315719.png)
2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of indene, phenoxy, and acetamide groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:
Formation of the Indene Derivative: This involves the reaction of indene with appropriate reagents to introduce the 1,3-dioxo group.
Condensation Reaction: The indene derivative is then reacted with 4-formyl-2-ethoxyphenol under specific conditions to form the intermediate compound.
Acetamide Formation: The final step involves the reaction of the intermediate with N,N-diphenylacetamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenoxy and acetamide groups can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate
- 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
Uniqueness
Compared to similar compounds, 2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C32H25NO5 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-ethoxyphenoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C32H25NO5/c1-2-37-29-20-22(19-27-31(35)25-15-9-10-16-26(25)32(27)36)17-18-28(29)38-21-30(34)33(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-20H,2,21H2,1H3 |
InChI Key |
NLMNWIKIGWOPRO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromo-6-methyl-2-pyridinyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B315636.png)







![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B315647.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B315648.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-4-ethylbenzamide](/img/structure/B315649.png)
![5-bromo-N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B315651.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B315654.png)

